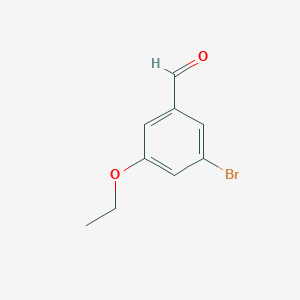

3-Bromo-5-ethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXZKUIPSKDAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101304123 | |

| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451391-72-2 | |

| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-bromo-5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101304123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-ethoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-ethoxybenzaldehyde, identified by the CAS number 1451391-72-2 , is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom and an ethoxy group at the meta positions relative to the formyl group, offers a versatile scaffold for the construction of more complex molecules with potential therapeutic activities. The electron-withdrawing nature of the bromine and the electron-donating character of the ethoxy group influence the reactivity of the aromatic ring and the aldehyde functionality, providing chemists with multiple avenues for molecular elaboration. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1451391-72-2 | [1] |

| Molecular Formula | C₉H₉BrO₂ | Calculated |

| Molecular Weight | 229.07 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from similar compounds[2] |

Synthesis of this compound

A direct, published synthesis protocol for this compound is not widely available. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, namely the bromination of an activated aromatic ring. The proposed synthesis starts from the commercially available precursor, 3-ethoxybenzaldehyde.

Proposed Synthetic Route: Electrophilic Aromatic Bromination

The most logical approach to synthesize this compound is through the electrophilic bromination of 3-ethoxybenzaldehyde. The ethoxy group is an ortho-, para-director; however, the steric hindrance at the ortho-positions and the electronic activation at the para-position (position 5 relative to the ethoxy group) would favor bromination at the desired position.

References

"3-Bromo-5-ethoxybenzaldehyde chemical properties"

An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Note to the Reader: This guide focuses on 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS No: 3111-37-3), as it is a well-documented and commercially available synthetic intermediate. The closely related compound "3-Bromo-5-ethoxybenzaldehyde" lacks sufficient published data for a comprehensive technical review. It is presumed that the 4-hydroxy analogue is the molecule of interest for research applications.

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, an electron-rich phenolic hydroxyl group, a sterically influencing ethoxy group, and a synthetically labile aryl bromide—makes it a strategic precursor for the development of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and present field-proven protocols for its key transformations.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These data are critical for experimental design, from selecting appropriate solvents to predicting reaction outcomes and ensuring safe handling.

Structure and Identifiers

The structural arrangement of functional groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn governs its reactivity.

Caption: 2D Structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | [1] |

| CAS Number | 3111-37-3 | [1][2] |

| Molecular Formula | C₉H₉BrO₃ | [3] |

| Molecular Weight | 245.07 g/mol | [3] |

| InChIKey | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [3] |

| Physical State | Solid |[2] |

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum provides characteristic signals for each unique proton environment. Key shifts include the aldehyde proton (singlet, ~9.8 ppm), two aromatic protons (singlets or doublets, ~7.4-7.6 ppm), the hydroxyl proton (broad singlet), the ethoxy methylene protons (quartet, ~4.1 ppm), and the ethoxy methyl protons (triplet, ~1.4 ppm).[3]

-

Mass Spectrometry (GC-MS): The mass spectrum shows a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M⁺) and the (M+2)⁺ peak appear with an approximate 1:1 ratio. The base peak is often observed at m/z 217 and the second highest at m/z 215, corresponding to the loss of an ethyl group.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays key absorptions confirming the functional groups: a strong C=O stretch for the aldehyde (~1670-1690 cm⁻¹), a broad O-H stretch for the phenol (~3200-3500 cm⁻¹), and C-O stretches for the ether and phenol functionalities (~1000-1300 cm⁻¹).[1]

Reactivity and Key Transformations

The synthetic utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde stems from its multiple reactive sites. Understanding the interplay between these functional groups is key to designing successful synthetic strategies. The electron-donating effects of the hydroxyl and ethoxy groups activate the aromatic ring, while the aldehyde and bromide moieties provide orthogonal handles for a diverse range of transformations.

Caption: Key synthetic transformations of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Reactions of the Aldehyde Group

The aldehyde is a primary site for carbon-carbon bond formation, enabling chain extension and the introduction of new functionalities.

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.[4][5]

-

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[6] This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The choice of ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[6]

-

Experimental Protocol: General Procedure for Wittig Olefination

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Aldehyde Addition: Dissolve 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Note: The phenolic proton will be deprotonated by the ylide. An extra equivalent of base may be required.

-

Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Workup & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.[7][8]

-

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde carbonyl provides a direct route to secondary alcohols.[9]

-

Causality and Control: The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon.[9] The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether to maintain the reactivity of the Grignard reagent.[10][11] A crucial consideration is the acidic phenolic proton, which will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to add to the aldehyde. Alternatively, a protecting group strategy for the phenol can be employed prior to the Grignard addition.

-

Experimental Protocol: General Procedure for Grignard Addition

-

Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) dissolved in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

-

Reactions of the Aryl Bromide: The Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.[12][13]

-

Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzaldehyde, forming an arylpalladium(II) complex.

-

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[14]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[13]

-

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Experimental Protocol: General Procedure for Suzuki Coupling

-

Setup: To a vial or flask, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).[12]

-

Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

-

Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vessel and heat to 80-100 °C with vigorous stirring for 4-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash chromatography or recrystallization to yield the pure biaryl product.[15]

-

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is classified as an irritant.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation |[1][2] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[2] Avoid dust formation.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16] The compound may be light-sensitive; therefore, storing it in an amber vial or a dark location is recommended.[2][16]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[2]

-

References

- 1. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. sciepub.com [sciepub.com]

- 8. rsc.org [rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

"3-Bromo-5-ethoxybenzaldehyde molecular structure"

An In-depth Technical Guide to the Molecular Structure and Application of 3-Bromo-5-ethoxy-Substituted Benzaldehydes

Executive Summary

Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Their unique combination of an aromatic core and a reactive aldehyde functionality allows for a diverse array of chemical transformations. This guide provides a detailed technical examination of the molecular structure, synthesis, characterization, and application of bromo- and ethoxy-substituted benzaldehydes. While the specific molecule 3-Bromo-5-ethoxybenzaldehyde (CAS 1451391-72-2) is a known chemical entity, publicly available, in-depth characterization data is limited[1]. Therefore, to provide a comprehensive and technically robust analysis as requested, this guide will focus on the closely related and extensively documented analog, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS 3111-37-3). The principles of synthesis, spectroscopic analysis, and chemical reactivity discussed herein are fundamentally applicable and provide valuable, transferable insights for researchers working with this class of compounds.

Introduction: The Versatility of Substituted Benzaldehydes

Aromatic aldehydes are pivotal intermediates in the synthesis of complex organic molecules. The aldehyde group is a versatile functional handle, susceptible to nucleophilic attack and oxidation, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The substitution pattern on the benzene ring dictates the molecule's electronic properties, steric environment, and overall reactivity. Halogen atoms, such as bromine, serve as key functional groups for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for constructing intricate molecular architectures. Alkoxy groups, like the ethoxy substituent, act as electron-donating groups, modulating the reactivity of the aromatic ring and influencing the molecule's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) in drug development contexts. The strategic combination of these functionalities, as seen in 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, creates a highly valuable scaffold for targeted synthesis.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These data points are critical for reaction planning, purification, and safety assessments.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | [2] |

| CAS Number | 3111-37-3 | [3][4] |

| Molecular Formula | C₉H₉BrO₃ | [2][4] |

| Molecular Weight | 245.08 g/mol | [2][4] |

| Canonical SMILES | CCOC1=C(C=C(C=C1Br)C=O)O | [3] |

| InChIKey | GWEFTCNMUHHQLP-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Notes |

| Physical State | Solid | [4] |

| Appearance | White to yellow or brown powder | [5] |

| Melting Point | 130-135 °C | For the related 2-Bromo-5-hydroxybenzaldehyde, indicating a stable solid form[5]. |

| Stability | Light sensitive | [4] |

Molecular Structure Visualization

The substitution pattern on the benzene ring is key to the molecule's properties. The bromine and ethoxy groups are positioned meta to each other, while the aldehyde and hydroxyl groups are para. This arrangement influences the electronic distribution and steric accessibility of each functional group.

Caption: Molecular structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzaldehydes often involves a multi-step process starting from simpler aromatic precursors. A logical synthetic pathway to 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde would start from a commercially available dihydroxybenzaldehyde, followed by selective etherification and bromination.

Retrosynthetic Analysis and Strategy

A plausible synthesis begins with 3,4-dihydroxybenzaldehyde. The key challenges are regioselectivity in both the etherification and bromination steps.

-

Selective Ethylation: The hydroxyl group at the 4-position is more acidic than the one at the 3-position due to resonance stabilization of the phenoxide by the para-aldehyde group. However, for a selective O-ethylation at the 3-position, one might need to employ protecting group strategies or carefully controlled reaction conditions. A more direct approach might start from a precursor where the desired substitution is already established, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

-

Regioselective Bromination: Starting with ethyl vanillin, the directing effects of the substituents must be considered. The hydroxyl and ethoxy groups are both ortho-, para-directing and activating. The aldehyde group is meta-directing and deactivating. The most activated position for electrophilic aromatic substitution is ortho to the powerful hydroxyl activating group (at C5), making it the most likely site for bromination.

Experimental Protocol: Bromination of 3-Ethoxy-4-hydroxybenzaldehyde

This protocol is a representative procedure based on standard bromination methods for activated aromatic rings[5][6].

Causality Behind Choices:

-

Reactant: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is chosen as it is a readily available starting material with the correct ethoxy and hydroxyl arrangement.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, reducing the risk of over-bromination compared to elemental bromine (Br₂).

-

Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that can dissolve the starting material and is relatively inert under the reaction conditions.

-

Temperature: The reaction is typically run at room temperature to provide sufficient energy for the reaction to proceed without promoting side reactions.

Step-by-Step Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in acetonitrile (5-10 mL per gram of starting material).

-

Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. The addition is done in portions to control any potential exotherm.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product, 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of the target compound via bromination.

Spectroscopic and Analytical Characterization

Structural elucidation of the synthesized product is paramount. A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[2]

-

¹H NMR (500 MHz, DMSO-d₆):

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.8 ppm. Its downfield shift is due to the deshielding effect of the carbonyl group.

-

Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the protons at C2 and C6. Their singlet nature is due to the lack of adjacent protons for coupling.

-

Hydroxyl Proton (-OH): A broad singlet, typically around δ 5.0-6.0 ppm (can vary), which is exchangeable with D₂O.

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1 ppm (for the -CH₂-) coupled to the methyl protons, and a triplet around δ 1.4 ppm (for the -CH₃-) coupled to the methylene protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (-CHO): Expected around δ 191 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110-160 ppm range. Carbons attached to electronegative atoms (O, Br) will be shifted accordingly.

-

Ethoxy Carbons (-OCH₂CH₃): The -CH₂- carbon is expected around δ 64 ppm, and the -CH₃- carbon around δ 15 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[3]

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2980 cm⁻¹ (aliphatic ethoxy group).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Ether/Phenol): Strong bands in the 1050-1250 cm⁻¹ region.

-

C-Br Stretch: Typically found in the fingerprint region, around 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.[3]

-

Molecular Ion (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). This results in two peaks of nearly equal intensity at m/z 244 and 246.

-

Key Fragments: Common fragmentation pathways include the loss of the aldehyde proton (M-1), the loss of the ethyl group (M-29), or the loss of the entire ethoxy group (M-45).

Summary of Spectroscopic Data

| Technique | Key Feature | Expected Value/Region | Rationale |

| ¹H NMR | Aldehyde Proton | ~δ 9.8 ppm | Deshielding by C=O group |

| Aromatic Protons | ~δ 7.0-7.5 ppm | Aromatic environment | |

| IR | C=O Stretch | 1670-1690 cm⁻¹ | Conjugated aldehyde |

| O-H Stretch | 3200-3500 cm⁻¹ (broad) | Phenolic hydroxyl group | |

| MS | Molecular Ion | m/z 244, 246 | Isotopic signature of Bromine |

Reactivity and Applications in Drug Development

The utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde lies in the distinct reactivity of its functional groups.

-

Aldehyde Group: Can undergo Wittig reactions, reductive amination, condensation reactions, and oxidation to a carboxylic acid.

-

Aromatic Ring: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkyne groups. This is a cornerstone of modern drug discovery for building molecular complexity.

-

Hydroxyl Group: Can be alkylated or acylated to generate ethers and esters, which can serve as prodrugs or modulate solubility and binding properties.

The structural motif of substituted benzaldehydes is present in numerous biologically active compounds. For instance, the related compound 3-bromo-4,5-dihydroxybenzaldehyde (BDB) has been shown to attenuate allergic contact dermatitis by promoting the generation of regulatory T cells (Tregs) and M2 macrophages, highlighting its anti-inflammatory potential[7]. This suggests that the 3-bromo-benzaldehyde scaffold is a promising starting point for the development of novel therapeutics for inflammatory skin diseases.

Safety and Handling

As a laboratory chemical, proper handling of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is essential. The following information is aggregated from safety data sheets.[3][4]

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | - | P501: Dispose of contents/container to an approved waste disposal plant. |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, should be worn at all times.

Conclusion

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a multifunctional aromatic building block with significant potential in synthetic organic chemistry and medicinal research. Its well-defined molecular structure, characterized by a strategic arrangement of reactive functional groups, allows for predictable chemical transformations. Through standard synthetic procedures like electrophilic bromination, it can be readily prepared. Its structure can be unambiguously confirmed using a suite of spectroscopic techniques including NMR, IR, and MS. The demonstrated biological activity of structurally similar compounds underscores the potential of this scaffold in the development of novel therapeutic agents. This guide provides the foundational technical knowledge required for researchers and drug development professionals to effectively utilize this versatile chemical intermediate.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. iris.unica.it [iris.unica.it]

- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted Benzaldehydes: Synthesis, Reactivity, and Applications

Part 1: The Foundation: Understanding Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, serving as pivotal intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2] Their rich reactivity, stemming from the electrophilic carbonyl carbon and the tunable electronic properties of the benzene ring, has made them indispensable synthons in organic chemistry.[1] The journey of their synthesis is a compelling narrative of the evolution of synthetic organic chemistry itself, from early, often harsh and low-yielding methods to the sophisticated and highly selective catalytic processes of the modern era.[1]

At its core, a substituted benzaldehyde consists of a benzene ring attached to a formyl (-CHO) group, with one or more hydrogen atoms on the ring replaced by other functional groups. These substituents dramatically influence the molecule's electronic properties and, consequently, its reactivity.[3][4] Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring, particularly at the ortho and para positions, which can affect the reactivity of the aldehyde group.[3] Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the aromatic ring, making the carbonyl carbon more electrophilic.[3][4]

Part 2: The Art of Creation: Synthesis of Substituted Benzaldehydes

The synthesis of substituted benzaldehydes has evolved significantly over the years. While classical methods laid the groundwork, modern strategies offer greater efficiency, selectivity, and functional group tolerance.

Classical Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several fundamental methods for the formylation of aromatic rings, which have become classics in the organic chemist's toolkit.[1] These include reactions like the Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a catalyst.

Modern Synthetic Strategies

Modern synthetic chemistry provides a more versatile and efficient toolbox for the preparation of substituted benzaldehydes.

A primary route to alkoxy-substituted benzaldehydes, such as the medicinally relevant 4-(hexyloxy)benzaldehyde derivatives, is the Williamson etherification.[5] This method involves the reaction of a substituted 4-hydroxybenzaldehyde with a hexyl halide in the presence of a base.[5] The choice of a relatively weak base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group without promoting side reactions with the aldehyde functionality.

Experimental Protocol: Williamson Etherification of 4-Hydroxybenzaldehyde

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromohexane (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

For benzaldehydes bearing substituents like a bromine atom, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, Sonogashira) are powerful tools for further functionalization.[2] The bromine atom serves as an excellent leaving group, allowing for the efficient introduction of aryl, vinyl, alkynyl, or alkyl groups.[2] This strategy is particularly valuable in the synthesis of complex molecules for drug discovery and materials science.

A significant challenge in synthesizing substituted benzaldehydes is the high reactivity of the aldehyde group, which is prone to side reactions with organometallic reagents.[6][7] To overcome this, a two-step, one-pot procedure has been developed. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde. This allows for subsequent cross-coupling with strong nucleophilic organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes.[6][7] This very fast methodology also facilitates the effective synthesis of ¹¹C radiolabeled aldehydes for applications in positron emission tomography (PET).[6][7]

Experimental Protocol: One-Pot Reduction/Cross-Coupling for Substituted Benzaldehydes

Materials:

-

Substituted Weinreb amide

-

Diisobutylaluminium hydride (DIBAL-H)

-

Organolithium reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the substituted Weinreb amide in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C and add DIBAL-H dropwise to form the aluminum hemiaminal intermediate.

-

After a short period, add the palladium catalyst followed by the organolithium reagent.

-

Allow the reaction to warm to room temperature and stir until the cross-coupling is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the addition of aqueous NH₄Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting substituted benzaldehyde by column chromatography.

Tandem or cascade reactions offer a time and resource-efficient approach to synthesizing complex molecules by avoiding the isolation of intermediates.[8][9] For the synthesis of ortho-substituted benzaldehydes, a strategy utilizing directed metalation has been employed.[8][9] This involves the in situ formation of an α-amino alkoxide from phenyl lithium and formamide, followed by the addition of butyllithium and an electrophile to yield the desired ortho-substituted product.[8][9]

Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Key Applications |

| Williamson Etherification | Reliable, good yields for alkoxy derivatives. | Limited to alkoxy substituents. | Synthesis of fragrances, natural product analogues.[5] |

| Palladium Cross-Coupling | High functional group tolerance, versatile. | Requires pre-functionalized starting materials, expensive catalysts. | Drug discovery, materials science.[2] |

| One-Pot Reduction/Cross-Coupling | Protects reactive aldehyde, fast, efficient. | Requires careful control of reaction conditions. | Synthesis of radiolabeled compounds, complex aldehydes.[6][7] |

| Tandem Reactions | Step-economic, reduces waste. | Can be challenging to optimize. | Synthesis of ortho-substituted benzaldehydes.[8][9] |

Part 3: Unveiling the Structure: Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to confirm the identity and purity of substituted benzaldehydes.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of substituted benzaldehydes.[3] The chemical environment of the aldehydic and aromatic protons is significantly influenced by the position and electronic nature of the substituents on the benzene ring, leading to characteristic changes in their ¹H NMR spectra.[3]

-

Aldehydic Proton: The proton of the aldehyde group typically resonates in the downfield region of the spectrum (around 9-10 ppm) due to the deshielding effect of the carbonyl group.

-

Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons provide valuable information about the substitution pattern on the benzene ring. Electron-donating groups cause an upfield shift (shielding), while electron-withdrawing groups lead to a downfield shift (deshielding) of the ortho and para protons.[3]

Protocol: ¹H NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified substituted benzaldehyde.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

-

Process the spectrum: phase correct, calibrate the chemical shift scale to the TMS peak at 0 ppm, and integrate the peaks to determine the relative number of protons.[3]

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) to deduce the connectivity of the protons.[3]

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The characteristic C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1715 cm⁻¹.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.[10]

X-ray Crystallography

For crystalline substituted benzaldehydes, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12] This technique is crucial for understanding the supramolecular chemistry and packing of these molecules in crystals.[11]

Part 4: The Heart of the Matter: Reactivity and Synthetic Applications

The dual reactivity of the aldehyde group and the aromatic ring makes substituted benzaldehydes versatile building blocks in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde functionality is highly reactive and participates in a wide range of transformations:

-

Oxidation to Benzoic Acids: Substituted benzaldehydes can be readily oxidized to the corresponding benzoic acids using various oxidizing agents.[13][14]

-

Reduction to Benzyl Alcohols: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or through catalytic hydrogenation.[13]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to a variety of addition products.[2]

-

Formation of Schiff Bases and Hydrazones: Reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively.[10][15][16] These reactions are fundamental in the synthesis of various heterocyclic compounds and biologically active molecules.

-

Condensation Reactions: Substituted benzaldehydes undergo condensation reactions such as the Perkin reaction to form cinnamic acid derivatives and the aldol condensation to form α,β-unsaturated aldehydes or ketones.[4][13][17]

Caption: Key reactions of the aldehyde group in substituted benzaldehydes.

Reactions of the Aromatic Ring

The aromatic ring of substituted benzaldehydes can undergo electrophilic aromatic substitution reactions. The aldehyde group is a deactivating and meta-directing substituent, meaning that incoming electrophiles will preferentially add to the meta position.[13]

Role as Building Blocks in Medicinal Chemistry

Substituted benzaldehydes are invaluable scaffolds in drug discovery and development.[2][5][18]

-

Anticancer and Antimicrobial Agents: Many derivatives have demonstrated significant biological activity. For instance, 4-(hexyloxy)benzaldehyde derivatives have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest, and also exhibit antimicrobial properties.[5] Chalcones, synthesized from benzaldehyde derivatives, possess anti-proliferative and anti-inflammatory activities.[19]

-

Enzyme Inhibitors: The versatile structure of substituted benzaldehydes allows for their use in designing enzyme inhibitors. They have been investigated as inhibitors of enzymes like aldose reductase and tyrosinase.[19] Certain benzyloxybenzaldehyde derivatives have been developed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer.[20]

Caption: Applications of substituted benzaldehydes in medicinal chemistry.

Applications in Materials Science

The unique electronic and optical properties that can be engineered into substituted benzaldehydes make them valuable in materials science for the creation of novel functional materials.[2] They are used in the synthesis of dyes, polymers, and liquid crystals.

Part 5: The Horizon: Conclusion and Future Outlook

Substituted benzaldehydes are far more than simple chemical intermediates; they are enabling molecules that continue to drive innovation across a multitude of scientific disciplines. The ongoing development of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will undoubtedly expand the accessible chemical space of these versatile compounds. In drug discovery, the focus will likely continue on developing more selective and potent therapeutic agents based on substituted benzaldehyde scaffolds. In materials science, the precise tuning of electronic and photophysical properties through substitution will lead to the creation of next-generation materials for a variety of applications. The future of substituted benzaldehyde chemistry is bright, with limitless possibilities for discovery and innovation.

Part 6: References

-

A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem. 3

-

An In-depth Technical Guide to 4-(Hexyloxy)benzaldehyde Derivatives in Medicinal Chemistry. Benchchem. 5

-

The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem. 1

-

Exploring the Synthesis and Applications of Benzaldehyde Derivatives. 2

-

Synthesis of Functionally Substituted Benzaldehydes. --INVALID-LINK--

-

Substituted Benzaldehyde: Significance and symbolism. 15

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. 8

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. 6

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. 7

-

The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. 18

-

The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. 13

-

Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. 14

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. CORE Reader. 9

-

Benzaldehyde. Wikipedia. 17

-

How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. 4

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. NIH. 11

-

Benzaldehyde derivatives with investigated inhibition profile. ResearchGate. 19

-

Synthesis of benzaldehyde derivatives. PCC=pyridinium chlorochromate. ResearchGate. 21

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC - NIH. 12

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. 20

-

What are six applications for benzaldehyde. 22

-

Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. 10

-

Benzaldehyde derivatives, their preparation and application. Google Patents. 23

-

(PDF) Synthesis, Structural, Spectroscopic, and Hirshfeld Surface Analysis, and DFT Investigation of Benzaldehyde Semicarbazone. ResearchGate. 24

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. 16

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. 25

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.rug.nl [pure.rug.nl]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. core.ac.uk [core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. News - What are six applications for benzaldehyde [sprchemical.com]

- 23. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of 3-Bromo-5-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this document leverages data from structurally similar compounds and established principles of physical organic chemistry to offer valuable insights for researchers. The content herein is structured to provide not just data, but a deeper understanding of the causality behind the physical characteristics and the methodologies for their determination.

Molecular Identity and Structural Characteristics

This compound is a disubstituted benzaldehyde with the chemical formula C₉H₉BrO₂. Its structure features a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and a formyl (aldehyde) group (-CHO) at positions 3, 5, and 1, respectively.

The interplay of these functional groups dictates the molecule's polarity, reactivity, and intermolecular interactions. The aldehyde group is a strong electron-withdrawing group, while the ethoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. The bromine atom is also an electron-withdrawing group via induction. This electronic arrangement influences the molecule's chemical behavior and its spectral properties.

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Physicochemical Properties: A Comparative Analysis

| Property | This compound (Predicted) | 3-Bromo-4-ethoxybenzaldehyde | 3-Bromo-5-methoxybenzaldehyde | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde |

| CAS Number | 1451391-72-2 | 108373-05-3 | 262450-65-7 | 3111-37-3 |

| Molecular Formula | C₉H₉BrO₂ | C₉H₉BrO₂ | C₈H₇BrO₂ | C₉H₉BrO₃ |

| Molecular Weight ( g/mol ) | 229.07 | 229.07 | 215.04 | 245.07 |

| Melting Point (°C) | Data not available | 70.0 - 74.0 | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 332.5 at 760 mmHg | Data not available | Data not available |

| Density (g/cm³) | Data not available | 1.548 | Data not available | Data not available |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, acetone, and dichloromethane. Low solubility in water is expected. | Soluble in Methanol. | Data not available | Data not available |

Data for analogs sourced from various chemical suppliers and databases.

Expert Interpretation: The placement of the ethoxy group at the 5-position in the target molecule, as opposed to the 4-position in its isomer, is likely to have a subtle but measurable impact on its physical properties. The overall polarity and crystal packing efficiency will be different, which in turn affects melting point, boiling point, and solubility. It is reasonable to hypothesize that this compound exists as a solid at room temperature, similar to its 4-ethoxy isomer.

Experimental Protocols for Physical Property Determination

For researchers synthesizing or working with this compound, the following established protocols provide a framework for determining its key physical properties. The trustworthiness of these methods lies in their widespread adoption and validation across the scientific community.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate (initially rapid to approach the approximate melting point, then slowly at 1-2°C per minute near the melting point).

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.[1][2][3][4]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Should this compound be a liquid at or near room temperature, its boiling point would be a key identifying characteristic.

Methodology (Micro-scale):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or an aluminum block) along with a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8]

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation in drug development.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., in 0.1 mL increments) with vigorous shaking.

-

Observation: The amount of solvent required to completely dissolve the compound is noted. Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble.[9][10][11][12][13]

Spectroscopic Characterization: The Molecular Fingerprint

While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. Spectroscopic analysis is non-negotiable for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed information about the electronic environment of the hydrogen atoms in the molecule.

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern will depend on the coupling constants between them.

-

Ethoxy Protons (-OCH₂CH₃): A quartet corresponding to the methylene protons (-CH₂-) is expected around δ 4.0-4.2 ppm, and a triplet for the methyl protons (-CH₃) will be seen further upfield, around δ 1.3-1.5 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption band is expected in the 1050-1250 cm⁻¹ range.

-

C-Br Stretch: A band in the fingerprint region, typically between 500 and 600 cm⁻¹, can indicate the presence of the carbon-bromine bond.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (229.07 g/mol ). Due to the presence of bromine, there will be a characteristic M+2 peak of nearly equal intensity, corresponding to the ⁸¹Br isotope.

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) and subsequent fragmentation of the aromatic ring.

Relevance in Drug Discovery and Development

Substituted benzaldehydes are a class of organic compounds with significant importance in medicinal chemistry and drug discovery.[16][17][18] They serve as versatile synthetic intermediates for the construction of more complex molecular architectures found in a wide range of therapeutic agents. The aldehyde functionality is a reactive handle that allows for a variety of chemical transformations, including reductive amination to form amines, oxidation to carboxylic acids, and participation in various condensation and coupling reactions.[19][20]

The specific substitution pattern of this compound, with its combination of a halogen, an ether linkage, and a reactive aldehyde, makes it a potentially valuable building block for creating libraries of novel compounds for biological screening. The bromine atom can serve as a site for further functionalization through cross-coupling reactions, while the ethoxy group can influence solubility and metabolic stability.

Conclusion

While a complete experimental dataset for the physical properties of this compound is not currently available in the public domain, this technical guide provides a robust framework for understanding and predicting its behavior. Through comparative analysis with structurally related compounds and the application of fundamental principles of physical organic chemistry, researchers can make informed decisions regarding its handling, reaction conditions, and potential applications. The detailed experimental protocols and spectroscopic predictions herein serve as a practical resource for scientists working with this and similar substituted benzaldehydes in the pursuit of new chemical entities with therapeutic potential.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. byjus.com [byjus.com]

- 4. medpharma12.com [medpharma12.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. nbinno.com [nbinno.com]

- 17. Substituted aromatic aldehydes: Significance and symbolism [wisdomlib.org]

- 18. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 19. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 20. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 3-Bromo-5-ethoxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 3-Bromo-5-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in synthetic organic chemistry. Its trifunctional nature, featuring an aldehyde, a bromine atom, and an ethoxy group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, established synthetic protocols, characteristic reactivity, and notable applications, particularly within the field of medicinal chemistry and drug development. Authored for researchers, chemists, and professionals in drug discovery, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Compound Identification and Physicochemical Properties

Precise identification and understanding the physicochemical characteristics of a chemical entity are foundational for its application in research and development.

Nomenclature and Structural Identifiers

-

IUPAC Name: this compound

-

CAS Number: 1451391-72-2[1]

-

Molecular Formula: C₉H₉BrO₂

-

Molecular Weight: 229.07 g/mol [2]

For unambiguous database referencing and structural searches, the following identifiers are critical:

-

Canonical SMILES String: CCOCc1cc(C=O)cc(Br)c1

-

InChI Key: Information for the specific target "this compound" is limited, but related structures provide context. For instance, the InChI key for the isomeric 3-Bromo-4-ethoxybenzaldehyde is TZUUPGZANQRCHD-UHFFFAOYSA-N[2].

Physicochemical Data

The physical properties of this compound dictate its handling, purification, and reaction conditions. While specific experimental data for this exact isomer is sparse, properties can be inferred from closely related analogs.

| Property | Value | Source/Analogue |

| Physical Form | Solid (predicted) | |

| Melting Point (°C) | 142.0 (for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde) | [3] |

| Boiling Point (°C) | ~287 (for 2-Bromo-5-hydroxybenzaldehyde) | [4] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | [4] |

Note: Data is supplemented with values from structurally similar compounds due to limited direct data for the specified isomer.

Synthesis and Manufacturing

The synthesis of substituted benzaldehydes often involves multi-step sequences starting from readily available precursors. The preparation of this compound can be logically approached through functional group interconversion and aromatic substitution reactions.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the ether linkage, suggesting a Williamson ether synthesis as a key step. This approach identifies 3-bromo-5-hydroxybenzaldehyde as a pivotal precursor.

Caption: Retrosynthetic analysis of this compound.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol details the ethylation of 3-bromo-5-hydroxybenzaldehyde, a common and reliable method for synthesizing aryl ethers.

Reaction: 3-Bromo-5-hydroxybenzaldehyde + CH₃CH₂I + K₂CO₃ → this compound

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromo-5-hydroxybenzaldehyde (1.0 eq)[5] and anhydrous acetone or dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) to the suspension. The base acts as a proton acceptor to generate the phenoxide ion.

-

Ethylating Agent: Add iodoethane or bromoethane (1.1-1.3 eq) to the reaction mixture.

-

Reaction Condition: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography or recrystallization to yield pure this compound.

Causality and Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions with the aldehyde or bromo functionalities.

-

Choice of Solvent: DMF or acetone are polar aprotic solvents that effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism of the Williamson ether synthesis.

-

Purification: The choice between chromatography and recrystallization depends on the purity of the crude product and the nature of the impurities.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups, allowing for selective transformations.

Overview of Reactivity

-

Aldehyde Group: This group is an electrophilic center, susceptible to nucleophilic attack. It is the primary site for reactions like Wittig olefination, reductive amination, oxidation to a carboxylic acid, and reduction to an alcohol.

-

Bromo Group: The C-Br bond on the aromatic ring is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

-

Ethoxy Group: As an electron-donating group, the ethoxy substituent activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Caption: Key reaction pathways for this compound.

Key Transformations in Medicinal Chemistry

Suzuki Cross-Coupling Protocol: This reaction is a cornerstone of modern drug discovery for creating biaryl structures.

-

Reactants: To a reaction vessel, add this compound (1.0 eq), a boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent: Use a solvent system such as a mixture of toluene and water or dioxane and water.

-

Reaction: Purge the vessel with an inert gas (Argon or Nitrogen) and heat the mixture (typically 80-110 °C) until the starting material is consumed.

-

Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, and purify the product via column chromatography.

Applications in Drug Discovery and Development

Substituted benzaldehydes are prevalent scaffolds in bioactive molecules. The unique substitution pattern of this compound makes it a valuable building block for synthesizing targeted therapies.

-

Scaffold for Inhibitors: The core structure can be elaborated to target various enzymes and receptors. For instance, related substituted benzaldehydes are precursors for phosphodiesterase 4 (PDE4) inhibitors, which are investigated for treating inflammatory diseases like psoriasis and COPD[6].

-

Fragment-Based Drug Design (FBDD): This molecule can serve as a starting fragment that can be "grown" or "linked" to develop more potent and selective drug candidates.

-

Precursor to Bioactive Compounds: Derivatives of similar structures, such as 3-bromo-4,5-dihydroxybenzaldehyde, have shown potential in modulating immune responses, for example, by attenuating allergic contact dermatitis through the generation of regulatory T cells[7]. This highlights the potential of this class of compounds in developing treatments for inflammatory skin diseases.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Identification

Based on data for structurally related compounds like 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, the following hazards are anticipated[8][9]:

| Hazard Statement | GHS Classification |

| H315 | Causes skin irritation (Skin Irrit. 2)[8][9] |

| H319 | Causes serious eye irritation (Eye Irrit. 2A)[8][9] |

| H335 | May cause respiratory irritation (STOT SE 3)[8][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[8].

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat[8]. If dust is generated, a suitable respiratory mask is necessary.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[8]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[8].

Storage and Stability

-

Storage: Store in a well-ventilated place. Keep the container tightly closed[8]. The area should be cool and dry.

-

Stability: Some related compounds are noted to be sensitive to light or air[8][10]. It is prudent to store this compound protected from light.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde - Wikidata [wikidata.org]

- 4. nbinno.com [nbinno.com]

- 5. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromo-4,5-dihydroxybenzaldehyde Attenuates Allergic Contact Dermatitis by Generating CD4+Foxp3+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Introduction: The Chemical Ecology and Therapeutic Potential of Brominated Aromatic Aldehydes

An In-depth Technical Guide to the Biological Activity of Brominated Aromatic Aldehydes

Brominated aromatic aldehydes represent a fascinating class of secondary metabolites, frequently isolated from marine organisms, particularly red algae.[1][2] These compounds are characterized by a benzene ring substituted with both a bromine atom and an aldehyde functional group. The presence and position of the bromine atom, along with other substitutions like hydroxyl groups, significantly influence their chemical properties and biological activity.[1] In the marine environment, these molecules are believed to play a role in chemical defense mechanisms.[3] For researchers and drug development professionals, they serve as promising scaffolds for developing new therapeutic agents due to their diverse and potent bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] This guide provides a technical overview of the key biological activities of these compounds, the mechanisms underpinning these actions, and detailed protocols for their evaluation.

Part 1: Antimicrobial and Quorum Sensing Inhibition Activities

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[4] Brominated aromatic aldehydes have demonstrated significant activity against a range of pathogenic bacteria.[2][5] Their mechanism often involves disrupting cellular membranes or interfering with essential enzymatic processes.[6] Furthermore, the addition of bromine to an aromatic aldehyde structure can enhance its potency, a strategy that has been explored to increase the effectiveness of biologically active compounds.[7][8]

A particularly sophisticated mechanism of action is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system used by bacteria to coordinate collective behaviors like virulence factor production and biofilm formation.[7][9] By interfering with QS signaling, these compounds can effectively disarm pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.[9] Brominated furanones, structurally related to aldehydes, have been shown to inhibit QS in pathogens like Pseudomonas aeruginosa.[10] Similarly, brominated indole-3-carboxaldehydes have been shown to be potent quorum sensing inhibitors, with bromination significantly increasing their activity compared to the non-brominated parent compound.[7]

Causality in Experimental Design: Why Bromination Matters

When evaluating a series of related compounds, such as a parent aromatic aldehyde and its brominated derivatives, the experimental design must isolate the effect of the halogenation. Bromination can increase a compound's lipophilicity, potentially enhancing its ability to penetrate bacterial cell membranes.[7] It can also alter the electronic properties of the molecule, increasing its affinity for a specific biological target, such as a QS receptor protein.[7] Therefore, comparing the Minimum Inhibitory Concentration (MIC) or the QS inhibitory concentration (IC50) of brominated versus non-brominated analogues provides direct evidence of the bromine atom's contribution to the biological activity.

Experimental Workflow: Assessing Antimicrobial & QS Inhibitory Activity

The following diagram outlines a typical workflow for screening compounds for both direct antimicrobial and anti-virulence (QS inhibition) properties.

Caption: Workflow for evaluating antimicrobial and quorum sensing inhibition.

Protocol: Broth Microdilution for MIC Determination

This protocol is a standard quantitative method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][11][12]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration of the compound at which there is no visible turbidity after incubation.

Materials:

-

96-well microtiter plates

-

Test compound (brominated aromatic aldehyde)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[13]

-

Spectrophotometer

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-